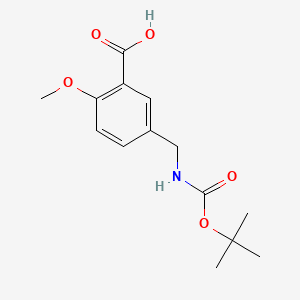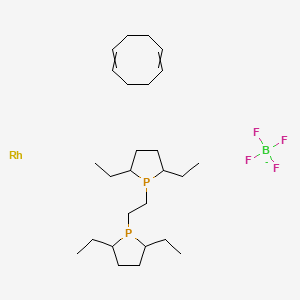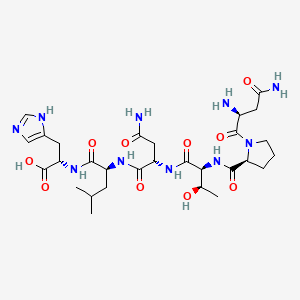
(3R,4S)-tert-Butyl 3-allyl-4-hydroxypyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a pyrrolidine derivative. Pyrrolidine is a five-membered ring with one nitrogen atom and four carbon atoms. The “tert-butyl” and “allyl” groups are substituents on the pyrrolidine ring, and the “hydroxy” and “carboxylate” functionalities suggest the presence of an alcohol (-OH) and a carboxylate (-COO-) group .
Molecular Structure Analysis
The molecular structure of this compound would be based on the pyrrolidine ring, with the various groups (tert-butyl, allyl, hydroxy, carboxylate) attached at the 3rd and 4th positions. The “trans” designation suggests that the substituents are on opposite sides of the ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The alcohol and carboxylate groups are typically reactive and may undergo a variety of chemical reactions. The allyl group could potentially participate in reactions such as the allylic bromination or oxidation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of an alcohol and a carboxylate could increase its polarity and potentially its solubility in water .Wissenschaftliche Forschungsanwendungen
Environmental Impact and Degradation
Environmental Fate of Synthetic Phenolic Antioxidants : Synthetic phenolic antioxidants (SPAs), including compounds with tert-butyl groups, have been studied for their environmental occurrence, fate, and human exposure. These compounds, used to extend product shelf life by preventing oxidation, have been detected in various environmental matrices and have potential health implications due to their toxicity and presence in the human body. Research suggests the need for novel SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).
Degradation of Fuel Additives : Studies on methyl tert-butyl ether (MTBE), a gasoline additive, have explored methods for its decomposition to address environmental concerns. Cold plasma reactors have shown potential in decomposing MTBE, converting it into less harmful substances, highlighting an innovative approach to mitigating the environmental impact of tert-butyl compounds in fuels (Hsieh et al., 2011).
Biodegradation and Toxicity
- Biodegradation of Fuel Oxygenates : The biodegradation and fate of fuel oxygenates like ethyl tert-butyl ether (ETBE) in soil and groundwater have been extensively reviewed. Microorganisms capable of degrading these substances under aerobic and anaerobic conditions have been identified, providing insights into natural attenuation processes and potential bioremediation strategies (Thornton et al., 2020).
Industrial and Chemical Synthesis Applications
Synthetic Routes and Chemical Preparations : Research into the synthetic routes of pharmaceutical compounds has identified tert-butyl-based intermediates as crucial for developing efficient, high-yield industrial production methods. This illustrates the role of tert-butyl compounds in facilitating chemical synthesis and enhancing commercial value (Mi, 2015).
Antioxidant Applications in Cosmetics and Pharmaceuticals : Tert-butyl compounds, due to their antioxidant properties, have found applications in cosmetic, agronomic, and pharmaceutical industries. Their potential as antioxidants, anticancer, antimicrobial, and antibacterial agents underscores their versatility and importance in developing new chemical preparations (Dembitsky, 2006).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl (3S,4R)-3-hydroxy-4-prop-2-enylpyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-5-6-9-7-13(8-10(9)14)11(15)16-12(2,3)4/h5,9-10,14H,1,6-8H2,2-4H3/t9-,10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWAFVZGCUNQYNV-NXEZZACHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)O)CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)O)CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 6-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B600018.png)

![7,8-Dihydro-8-oxo-7-phenyl-pyrido[2,3-d]pyridazine-5-carboxylic acid](/img/structure/B600021.png)





![Imidazo[2,1-b]thiazole-5-carboxylic acid](/img/structure/B600032.png)

![1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B600037.png)

